5-Methyl-2-thio-xylo-uridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O5S |

|---|---|

Molecular Weight |

274.30 g/mol |

IUPAC Name |

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one |

InChI |

InChI=1S/C10H14N2O5S/c1-4-2-12(10(18)11-8(4)16)9-7(15)6(14)5(3-13)17-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,18)/t5-,6+,7?,9-/m1/s1 |

InChI Key |

SNNBPMAXGYBMHM-WJZMDOFJSA-N |

Isomeric SMILES |

CC1=CN(C(=S)NC1=O)[C@H]2C([C@H]([C@H](O2)CO)O)O |

Canonical SMILES |

CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of 5-Methyl-2-thio-xylo-uridine?

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical and biological properties of 5-Methyl-2-thio-xylo-uridine, a modified pyrimidine (B1678525) nucleoside analog. It includes its chemical structure, physicochemical properties, a general synthesis protocol, and known biological activities, compiled to support research and development efforts in medicinal chemistry and molecular biology.

Chemical Structure and Properties

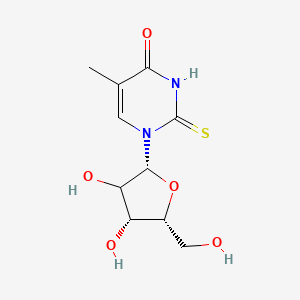

This compound is a modified nucleoside characterized by a methyl group at the 5-position of the pyrimidine ring and a sulfur atom replacing the oxygen at the 2-position, a feature that enhances its chemical reactivity[1]. The sugar moiety is a xylose sugar, an epimer of ribose. This compound is classified as a purine (B94841) nucleoside analog and is noted for its unique five-membered ring structure which is significant for its biological activity[2][3][4].

The fundamental structure consists of a 5-methyl-2-thiouracil (B189611) base N-glycosidically linked to a xylofuranose (B8766934) sugar.

Figure 1: Schematic diagram illustrating the core components of this compound.

The key identifying and physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| IUPAC Name | 1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one | [1] |

| Molecular Formula | C₁₀H₁₄N₂O₅S | [1][2] |

| Molecular Weight | 274.30 g/mol | [1][2] |

| Canonical SMILES | CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O | [1] |

| Isomeric SMILES | CC1=CN(C(=S)NC1=O)[C@H]2C(--INVALID-LINK--CO">C@HO)O | [1] |

| InChI Key | SNNBPMAXGYBMHM-WJZMDOFJSA-N | [1] |

| Physical Form | Solid | [2] |

| Purity | ≥95.0% (Commercially available) | [2] |

Synthesis and Experimental Protocols

The synthesis typically involves the protection of hydroxyl groups on the sugar moiety, followed by thionation of the pyrimidine ring, methylation at the 5-position, and subsequent deprotection.

Figure 2: A logical workflow for the general synthesis of this compound.

-

Starting Material : The synthesis can commence from uridine (B1682114) or its derivatives[1]. For the xylo configuration, a starting material with the correct stereochemistry, such as xylo-uridine, is necessary.

-

Thionation : The introduction of the thiol group at the 2-position is a key step. This can be achieved through various thionating agents, such as Lawesson's reagent, applied to a protected uridine derivative.

-

Methylation : The methyl group at the 5-position can be introduced via several methods, including electrophilic methylation on the pyrimidine ring.

-

Purification : Purification of the final product and intermediates is typically achieved using column chromatography.

A representative procedure for a related compound, 5-azidomethyl-2-thiouridine, involved dissolving the precursor nucleoside in aqueous trifluoroacetic acid, followed by co-evaporation with toluene (B28343) and purification by column chromatography[5]. This highlights the importance of acidic conditions for deprotection and standard chromatographic techniques for isolation.

Biological Activity and Potential Applications

This compound, as a purine nucleoside analog, is of interest for its potential therapeutic activities[3][4]. The modifications to both the base and the sugar moiety can influence its biological function, including its role in RNA structure and its potential as an antiviral or anticancer agent.

Modified nucleosides, including thiolated and methylated versions, are crucial for the structure and function of various RNA molecules, particularly transfer RNA (tRNA)[1]. Modifications at the wobble position of tRNA are known to affect codon recognition and the efficiency of protein synthesis[1]. The presence of a 2-thio group can influence the conformational properties of the nucleoside, which in turn can stabilize specific RNA structures.

Purine and pyrimidine nucleoside analogs are a well-established class of drugs with significant antitumor and antiviral activities[4][6]. Their mechanism of action often relies on the inhibition of DNA or RNA synthesis, leading to the induction of apoptosis in cancer cells[4][6]. Some modified nucleosides, like this compound, are investigated for their potential to interfere with viral replication processes[1]. For instance, related 5-substituted-2'-deoxyuridine analogs have shown inhibitory activity against Herpes Simplex Virus type 1 (HSV-1) and the growth of murine Sarcoma 180 and L1210 cells in culture[7]. The anticancer mechanisms of purine nucleoside analogs often involve the inhibition of DNA synthesis and the induction of apoptosis[6].

References

- 1. Buy this compound [smolecule.com]

- 2. This compound - CD BioGlyco [bioglyco.com]

- 3. This compound | 嘌呤核苷类似物 | CAS 246857-26-1 | 美国InvivoChem [invivochem.cn]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNALeu(UUR) and tRNALys - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 5-Methyl-2-thio-xylo-uridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2-thio-xylo-uridine is a modified nucleoside analog with significant potential in various biomedical research fields, including drug development. Its unique structural features, comprising a xylose sugar moiety, a methyl group at the 5-position, and a sulfur substitution at the 2-position of the uracil (B121893) base, confer distinct physicochemical and biological properties. This technical guide provides an in-depth overview of the known physicochemical characteristics of this compound, detailed experimental protocols for its analysis, and an exploration of its role in biological pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study and application of this and related modified nucleosides.

Physicochemical Properties

The precise quantitative physicochemical properties of this compound are not extensively documented in publicly available literature. However, by examining data from closely related compounds, we can establish a reliable profile. The following tables summarize the known and estimated properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₄N₂O₅S | Calculated |

| Molecular Weight | 274.29 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Not available. Estimated to be in the range of 110-115°C based on 5′-O-(4,4′-Dimethoxytrityl)-2-O-(tert-butyldimethylsilyl)-2-thiouridine[1]. The related compound 5-methyl-2-thiouracil (B189611) has a significantly higher melting point of 283-286°C. | Estimated |

| Solubility | Poorly soluble in water. Soluble in organic solvents such as DMSO and DMF.[2][3][4] | Qualitative |

Table 2: Acid-Base and Spectroscopic Properties

| Property | Value/Range | Notes |

| pKa (N3-H) | Estimated to be between 7.10 and 8.45.[5] | The pKa of the N3 proton is influenced by the C5 substituent. For 5-methyl-2-thiouridine (B1588163) (m5S2U), a pKa of 8.45 has been reported. For other 5-aminoalkyl-substituted 2-thiouridines, pKa values are in the range of 7.10-7.36.[5] |

| UV-Vis λmax | Expected in the range of 270-280 nm and a shoulder around 300 nm in neutral aqueous solution. | The electronic absorption spectra of 2-thiouracil (B1096) derivatives are influenced by solvent polarity.[6][7] |

| ¹H NMR | Chemical shifts will be characteristic of the xylo-ribose and 5-methyluracil moieties. | Specific data for this compound is not available. Data for the related 5′-O-(4,4′-Dimethoxytrityl)-2-O-(tert-butyldimethylsilyl)-2-thiouridine shows characteristic peaks for the uracil and ribose protons.[1] |

| ¹³C NMR | Chemical shifts will correspond to the carbon atoms in the xylo-ribose and 5-methyl-2-thiouracil base. | Specific data is not available. |

| FTIR (cm⁻¹) | Expected characteristic peaks: N-H stretching (3200-3400), C=O stretching (1700-1720), C=C and C=N ring vibrations (1500-1600), and C=S stretching (1050-1200).[8][9][10] | The S-H stretching of a thiol group, if present in a tautomeric form, would appear around 2550 cm⁻¹.[11] |

Experimental Protocols

The following protocols are generalized methods for the determination of key physicochemical properties of nucleoside analogs like this compound. These should be adapted and optimized for specific experimental conditions.

Determination of Melting Point

Principle: The melting point is the temperature at which a solid transitions to a liquid. For pure crystalline compounds, this occurs over a narrow range.

Methodology:

-

A small, dry sample of this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range.

Determination of Aqueous Solubility (Shake-Flask Method)

Principle: The shake-flask method is a standard technique to determine the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

An excess amount of this compound is added to a known volume of distilled water (or other relevant aqueous buffer) in a sealed flask.

-

The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Synthesis and Purification

Principle: The synthesis of 5-substituted-2-thiouridines often involves a multi-step process including glycosylation, protection of hydroxyl groups, introduction of the 5-methyl group, and thionation of the uracil ring. Purification is typically achieved through chromatographic techniques.

Illustrative Synthetic Scheme (based on related compounds): A general synthetic approach can be adapted from the synthesis of related 5-substituted-2-thiouridine derivatives.[12] This typically involves:

-

Protection: Protection of the hydroxyl groups of a xylo-uridine precursor.

-

Methylation: Introduction of the methyl group at the C5 position of the uracil ring.

-

Thionation: Conversion of the C2-carbonyl group to a thiocarbonyl group using a thionating agent like Lawesson's reagent.

-

Deprotection: Removal of the protecting groups to yield the final product.

Purification by Reversed-Phase HPLC:

-

The crude product is dissolved in a suitable solvent (e.g., water/acetonitrile mixture).

-

The solution is injected onto a C18 reversed-phase HPLC column.

-

A gradient elution is performed using a mobile phase system, typically consisting of an aqueous buffer (e.g., triethylammonium (B8662869) acetate) and an organic modifier (e.g., acetonitrile).[13][14][15]

-

Fractions containing the purified product are collected, and the solvent is removed under reduced pressure.

Biological Context and Signaling Pathways

This compound is a modified nucleoside, and its structural motifs are found in naturally occurring modified bases in transfer RNA (tRNA). Specifically, the 5-methyl-2-thio modification is critical for the proper function of tRNA, ensuring accurate and efficient protein translation.

Biosynthesis of 5-methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U) in tRNA

The biosynthetic pathway for the closely related mnm⁵s²U modification in bacteria provides a model for understanding the enzymatic reactions that could be relevant to this compound. This pathway involves a series of enzymatic steps to modify the uridine (B1682114) at the wobble position of the tRNA anticodon.[16][17][18][19]

Antiviral Activity

Thiouridine analogs, such as 2-thiouridine, have demonstrated broad-spectrum antiviral activity against positive-strand RNA viruses.[20][21][22] The proposed mechanism of action involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication.[20][21][22] The incorporation of the thiouridine analog into the nascent viral RNA chain can lead to chain termination or introduce mutations, thereby disrupting viral proliferation.

Conclusion

This compound represents a class of modified nucleosides with considerable interest for therapeutic applications. While a complete physicochemical profile is yet to be fully elucidated, data from analogous compounds provide a strong foundation for its characterization and use in research. The experimental protocols and biological pathway information detailed in this guide are intended to facilitate further investigation into this promising molecule and accelerate its potential translation into novel therapeutic strategies. Further research is warranted to determine the specific quantitative properties of this compound and to fully explore its biological activities.

References

- 1. academic.oup.com [academic.oup.com]

- 2. 5-Substituted 4-Thiouridines, 4-Thio-2′-deoxyuridines and Their Oligoglycol Carbonate Prodrugs as Promising Antimicrobial Agents [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. C5-substituents of uridines and 2-thiouridines present at the wobble position of tRNA determine the formation of their keto-enol or zwitterionic forms - a factor important for accuracy of reading of guanosine at the 3΄-end of the mRNA codons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 9. researchgate.net [researchgate.net]

- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 11. researchgate.net [researchgate.net]

- 12. Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNALeu(UUR) and tRNALys - PMC [pmc.ncbi.nlm.nih.gov]

- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 14. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 15. glenresearch.com [glenresearch.com]

- 16. Insights into the Mechanism of Installation of 5-Carboxymethylaminomethyl Uridine Hypermodification by tRNA-Modifying Enzymes MnmE and MnmG - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tRNA modifying enzymes MnmE and MnmG are essential for Plasmodium falciparum apicoplast maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Insights into the Mechanism of Installation of 5-Carboxymethylaminomethyl Uridine Hypermodification by tRNA-Modifying Enzymes MnmE and MnmG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. [2-Thiouridine is a Broad-spectrum Antiviral Ribonucleoside Analogue Against Positive-strand RNA Viruses] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

- 22. 2-thiouridine is a broad-spectrum antiviral nucleoside analogue against positive-strand RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Function of 5-Methyl-2-thiouridine Derivatives in tRNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transfer RNA (tRNA) molecules are central to the process of protein synthesis, acting as the physical link between the messenger RNA (mRNA) codon sequence and the amino acid sequence of a polypeptide. The accuracy of this process is paramount and is heavily reliant on post-transcriptional modifications, particularly within the anticodon loop. Among the most critical of these are the derivatives of 5-methyl-2-thiouridine (B1588163) (xm⁵s²U) found at the wobble position (uridine 34) of specific tRNAs. While the query specified "5-Methyl-2-thio-xylo-uridine," the functionally characterized modifications in tRNA contain a standard ribose sugar, not a xylose sugar. This guide focuses on the well-documented family of 5-substituted 2-thiouridines, such as 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U), 5-methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U), and 5-taurinomethyl-2-thiouridine (τm⁵s²U). These modifications are essential for maintaining translational fidelity, influencing codon recognition, and ensuring overall cellular homeostasis. This document provides an in-depth exploration of the biological functions of these modifications, their biosynthetic pathways, the experimental methodologies used for their study, and their implications for human health and disease.

Core Biological Function: Ensuring Translational Fidelity

The primary role of xm⁵s²U modifications at the wobble position (U34) of tRNAs for Lysine, Glutamine, and Glutamic acid is to regulate codon recognition and ensure the fidelity of translation.[1] These modifications are crucial for the accurate decoding of A- and G-ending codons in their respective codon boxes while preventing the misreading of pyrimidine-ending codons.[2][3][4][5]

-

Codon Recognition: The 2-thio group (s²) and the C5-substituent (xm⁵) work in concert to restrict the conformational flexibility of the uridine (B1682114) base.[6] This forces the anticodon to preferentially recognize codons ending in adenosine (B11128) (A) through standard Watson-Crick base pairing and, importantly, enables pairing with guanosine (B1672433) (G) through a stabilized wobble interaction.[7][8] Early studies suggested the 2-thio group would restrict G-pairing, but it is now understood that in combination with the C5-group, it facilitates U-G pairing by promoting a specific tautomeric or zwitterionic form of the uridine base.[7][8]

-

Structural Stability: The modifications induce a rigid C3'-endo conformation in the ribose sugar of the wobble nucleoside.[6] This pre-organizes the anticodon loop for optimal binding within the ribosomal A-site, stabilizing the codon-anticodon interaction.[9] In thermophilic organisms, a related modification, 5-methyl-2-thiouridine (m⁵s²U) at position 54 in the T-loop, contributes significantly to the thermostability of the entire tRNA molecule, allowing the organism to survive at high temperatures.[10]

-

Translational Efficiency: By ensuring stable and accurate codon binding, these modifications enhance the overall efficiency of protein synthesis.[9][11] The absence of these modifications leads to translational defects, reduced protein levels, and subsequent cellular stress.[8][12] For instance, the loss of mcm⁵s²U in yeast results in major translational defects and decreased cellular protein levels.[12]

Biosynthesis of xm⁵s²U Modifications

The biosynthesis of xm⁵s²U is a complex, multi-step process involving distinct enzymatic pathways that vary between eukaryotes, prokaryotes, and mitochondria. The formation of the 5-methyl (xm⁵) side chain and the 2-thio (s²) group generally occur via independent pathways.[13]

Eukaryotic Cytoplasmic Pathway (mcm⁵s²U)

In eukaryotes, the formation of 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U) involves two major pathways converging on the U34 nucleotide.

-

The Elongator Complex Pathway (mcm⁵ side chain): The initial steps of forming the 5-methoxycarbonylmethyl side chain are catalyzed by the highly conserved Elongator complex, composed of six subunits (Elp1-Elp6).[12][14] This complex is responsible for generating the 5-carboxymethyluridine (B57136) (cm⁵U) intermediate.[11][14]

-

Methylation: The final methylation step, converting cm⁵U to mcm⁵U, is performed by the Trm9/Trm112 methyltransferase complex.[11]

-

Thiolation (s² group): The introduction of the sulfur at the C2 position is carried out by a separate pathway involving proteins such as Uba4, Urm1, and Ncs2/Ncs6.[12]

The combination of these pathways results in the mature mcm⁵s²U modification. The absence of components from either pathway leads to severe growth defects, highlighting the modification's importance.[12]

Prokaryotic Pathway (mnm⁵s²U)

In Gram-negative bacteria like E. coli, the biosynthesis of 5-methylaminomethyl-2-thiouridine (mnm⁵s²U) follows a different route.

-

Thiolation: The MnmA enzyme (also known as TrmU) is responsible for the thiolation of U34 to s²U.[13]

-

Side Chain Formation: The MnmEG complex adds a carboxymethylaminomethyl group to form cmnm⁵s²U.[15]

-

Final Steps: The bifunctional enzyme MnmC catalyzes the final two steps.[13][15][16] Its C-terminal domain first converts cmnm⁵s²U to 5-aminomethyl-2-thiouridine (B1259639) (nm⁵s²U). Subsequently, its N-terminal domain methylates nm⁵s²U using S-adenosyl-L-methionine (SAM) as a methyl donor to produce the final mnm⁵s²U.[15][16]

-

Gram-Positive Variation: Gram-positive bacteria lack an MnmC homolog. Recent research has identified that the enzyme MnmM (formerly YtqB) is the methyltransferase that converts nm⁵s²U to mnm⁵s²U in organisms like Bacillus subtilis.[9][16]

Human Mitochondrial Pathway (τm⁵s²U)

In human mitochondria, tRNAs for Leu(UUR) and Lys utilize 5-taurinomethyl-2-thiouridine (τm⁵s²U) to decode their respective codons.[2][3]

-

Thiolation: The TRMU (MTU1) enzyme is responsible for the 2-thiolation of U34.[5]

-

Taurine Modification: The formation of the 5-taurinomethyl side chain involves the GTPBP3-MTO1 complex, which is analogous to the bacterial MnmE-MnmG complex.[5]

Mutations in the genes encoding these enzymes lead to a deficiency of τm⁵s²U, causing severe mitochondrial diseases like MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes) and MERRF (Myoclonic Epilepsy with Ragged-Red Fibers).[2][3][4]

Quantitative Data Summary

The study of xm⁵s²U modifications has yielded quantitative data that underscores their structural and functional importance.

| Parameter | Nucleoside | Value | Context / Significance | Source |

| Ribose Conformation | ||||

| Enthalpy Difference (C2'-endo vs. C3'-endo) | pxm⁵s²U | 1.1 kcal/mol | Strongly favors the C3'-endo form, promoting a rigid anticodon structure for A-codon recognition. | [6] |

| Enthalpy Difference (C2'-endo vs. C3'-endo) | pU (unmodified) | 0.1 kcal/mol | Shows little preference, highlighting the modification's role in conformational locking. | [6] |

| Thermostability | ||||

| Melting Temperature (Tm) Increase | m⁵s²U₅₄ | > 3 °C | The 2-thio modification at position 54 significantly stabilizes the tertiary structure of tRNA in thermophiles. | [10] |

| Acidity (pKa) | ||||

| pKa | m⁵s²U | 8.45 | The 5-methyl group increases the pKa (decreases acidity) compared to unsubstituted 2-thiouridine. | [7] |

| pKa | m⁵U | 9.54 | Demonstrates the influence of the 5-methyl group on the electronic properties of the uracil (B121893) ring. | [7] |

Impact on Cellular Health and Disease

The critical role of xm⁵s²U modifications in translation means their absence has profound physiological consequences.

-

Stress Response: In eukaryotes, mcm⁵U-class modifications are vital for the cellular stress response, regulating the translation of proteins involved in redox homeostasis and DNA repair.[11]

-

Mitochondrial Diseases: As mentioned, defects in the synthesis of mitochondrial τm⁵s²U are a direct cause of severe human diseases like MELAS and MERRF.[2][3] The lack of this modification leads to a translational defect for cognate codons and a disruption of mitochondrial protein biosynthesis.[2]

-

TOR Pathway Signaling: In yeast, the loss of wobble uridine modifications interferes with the Target of Rapamycin (TOR) pathway, a central regulator of cell growth and metabolism.[17] This suggests a link between translational status, as reported by tRNA modification levels, and major cellular signaling networks.

Key Experimental Protocols

The characterization of xm⁵s²U function and biosynthesis relies on a suite of specialized biochemical and molecular biology techniques.

tRNA Isolation and Nucleoside Analysis by LC-MS/MS

This is the gold standard for identifying and quantifying tRNA modifications.

Methodology:

-

Total RNA Extraction: Cells are lysed, and total RNA is isolated using methods like phenol-chloroform extraction or commercial kits.

-

tRNA Enrichment: Total RNA is fractionated, often by anion-exchange chromatography or polyacrylamide gel electrophoresis (PAGE), to enrich for tRNA molecules.

-

Enzymatic Digestion: The purified tRNA is completely digested into individual nucleosides using enzymes like P1 nuclease and bacterial alkaline phosphatase or phosphodiesterase I.[18]

-

LC-MS/MS Analysis: The resulting nucleoside mixture is injected into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).[18][19] Nucleosides are separated by reverse-phase chromatography and identified based on their specific retention times and mass-to-charge ratios. Quantification is achieved by comparing against known standards.

The γ-Toxin Cleavage Assay

This assay provides a specific method for monitoring the presence of the mcm⁵s²U modification in eukaryotic tRNA.[11]

Methodology:

-

tRNA Isolation: Total tRNA is isolated from the cells of interest.

-

γ-Toxin Treatment: The tRNA is incubated with γ-toxin, an endonuclease from the yeast Kluyveromyces lactis. This enzyme specifically recognizes the mcm⁵s²U modification and cleaves the phosphodiester bond immediately 3' to it (between positions 34 and 35).[11][19]

-

Analysis of Cleavage: The cleavage products are analyzed by Northern blotting with a probe specific to the tRNA of interest (e.g., tRNA-Lys-UUU) or by quantitative PCR.[11]

-

Interpretation: The presence and amount of the cleaved tRNA fragment are directly proportional to the amount of mcm⁵s²U-modified tRNA in the original sample. A lack of cleavage indicates the absence of the modification. This assay can be used to screen for uncharacterized enzymes involved in the modification pathway.[11]

In Vitro Methyltransferase and Thiolation Assays

These assays are used to confirm the enzymatic activity of proteins believed to be involved in the biosynthetic pathways.

Methodology (Methyltransferase Example):

-

Enzyme and Substrate Preparation: The candidate methyltransferase (e.g., MnmM) is expressed and purified. The substrate, nm⁵s²U-containing tRNA or an anticodon stem-loop (ASL) fragment, is prepared (e.g., by in vitro transcription).[9][16]

-

Reaction: The purified enzyme is incubated with the substrate tRNA/ASL in a reaction buffer containing the methyl donor, S-adenosyl-L-methionine (SAM), which is often radiolabeled (e.g., [³H]SAM).

-

Product Analysis: The reaction is quenched, and the tRNA is isolated. The incorporation of the radiolabeled methyl group is measured by scintillation counting. Alternatively, the product can be digested and analyzed by HPLC or LC-MS to confirm the formation of mnm⁵s²U.[9][16]

Conclusion and Future Directions

The family of 5-methyl-2-thiouridine modifications at the tRNA wobble position represents a fundamental mechanism for ensuring the accuracy and efficiency of protein synthesis across all domains of life. From stabilizing tRNA structure to fine-tuning codon recognition and integrating translational status with cellular signaling pathways, the functions of xm⁵s²U are both critical and multifaceted. The direct link between deficiencies in these modifications and severe human mitochondrial diseases underscores their importance in medicine.

Future research will likely focus on elucidating the precise regulatory mechanisms governing the biosynthetic pathways, exploring the full extent of their roles in stress response and cellular signaling, and leveraging this knowledge for therapeutic development. The design of small molecules that can modulate the activity of the modification enzymes or the development of RNA-based therapies to rescue modification defects represents a promising frontier for addressing diseases linked to translational dysregulation.

References

- 1. A conserved modified wobble nucleoside (mcm5s2U) in lysyl-tRNA is required for viability in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNALeu(UUR) and tRNALys - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNA(Leu(UUR)) and tRNA(Lys) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Modifications of the human tRNA anticodon loop and their associations with genetic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanism of codon recognition by tRNA species with modified uridine in the first position of the anticodon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. C5-substituents of uridines and 2-thiouridines present at the wobble position of tRNA determine the formation of their keto-enol or zwitterionic forms - a factor important for accuracy of reading of guanosine at the 3΄-end of the mRNA codons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticodon stem-loop tRNA modifications influence codon decoding and frame maintenance during translation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Making sure you're not a bot! [kobra.uni-kassel.de]

- 13. Structural basis for hypermodification of the wobble uridine in tRNA by bifunctional enzyme MnmC - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An early step in wobble uridine tRNA modification requires the Elongator complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification [pubmed.ncbi.nlm.nih.gov]

- 17. Loss of wobble uridine modification in tRNA anticodons interferes with TOR pathway signaling [microbialcell.com]

- 18. Structural basis for the selective methylation of 5-carboxymethoxyuridine in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Studies on the Oxidative Damage of the Wobble 5-Methylcarboxymethyl-2-Thiouridine in the tRNA of Eukaryotic Cells with Disturbed Homeostasis of the Antioxidant System [mdpi.com]

Unraveling the Precision of Codon Recognition: The Role of 5-Methyl-2-thio-xylo-uridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The fidelity of protein synthesis hinges on the precise recognition of messenger RNA (mRNA) codons by their corresponding transfer RNA (tRNA) anticodons within the ribosome. This intricate process is often fine-tuned by post-transcriptional modifications of tRNA nucleosides. Among these, 5-Methyl-2-thio-xylo-uridine (xm5s2U), a hypermodified nucleoside found at the wobble position (position 34) of the tRNA anticodon, plays a pivotal role in ensuring accurate and efficient translation. This technical guide delves into the multifaceted mechanism of action of xm5s2U, elucidating its impact on tRNA structure, codon binding, and overall translational fidelity.

The Structural Cornerstone: Conformational Rigidity

The defining feature of the xm5s2U modification is the induction of a rigid C3'-endo conformation in the ribose sugar of the nucleoside. This conformational preference is a direct consequence of the combined steric effects of the 2-thiocarbonyl group and the 5-methyl substituent. Proton NMR studies have definitively shown that the C3'-endo form is significantly more stable than the C2'-endo form in xm5s2U-containing monophosphates. This contrasts sharply with unmodified uridine (B1682114), which exhibits a more flexible conformational equilibrium between the C2'-endo and C3'-endo puckers.

This conformational rigidity is not a subtle structural nuance; it is the linchpin of xm5s2U's function. By locking the wobble base into a specific orientation, the modification pre-organizes the anticodon loop for optimal interaction with the mRNA codon in the ribosomal A-site.[1][2] This pre-organization is particularly crucial for tRNAs that possess inherently unstable anticodon sequences, such as tRNALys with its UUU anticodon, preventing misreading of near-cognate codons.[2]

The Gatekeeper of Codon Recognition: Ensuring Specificity

The primary function of xm5s2U at the wobble position is to enforce a strict decoding of purine-ending codons (NNA and NNG), while preventing misreading of pyrimidine-ending codons (NNU and NNC).[2][3] The fixed C3'-endo conformation of xm5s2U facilitates the formation of a stable Watson-Crick-like base pair with adenosine (B11128) (A) in the third position of the codon.

Conversely, this rigid conformation sterically hinders the formation of a wobble base pair with guanosine (B1672433) (G) and prevents pairing with uridine (U).[4][3] While some studies suggest a potential for a modified U-G wobble pair, it is considered significantly weaker and less favorable than the U-A pairing.[3][5] This stringent selection process is critical in "split" codon boxes, where codons ending in purines and pyrimidines specify different amino acids.[2] The absence of this modification can lead to translational errors and the synthesis of non-functional proteins.[2][6]

Enhancing Ribosomal A-Site Binding and Translational Efficiency

Beyond ensuring specificity, the xm5s2U modification also plays a direct role in enhancing the efficiency of translation. The presence of the 2-thio group, in particular, increases the binding affinity of the aminoacyl-tRNA to the ribosomal A-site.[5][7] This enhanced binding stabilizes the codon-anticodon interaction, promoting a more efficient transition to the subsequent steps of peptide bond formation and translocation.[5]

Studies have shown that the absence of the s2 modification can significantly impede ribosome translocation.[5] Furthermore, the xm5s2U modification has been shown to increase the rate of GTP hydrolysis by elongation factor Tu (EF-Tu) during tRNA delivery to the ribosome, a key step in ensuring rapid and accurate translation.[5]

Quantitative Insights into xm5s2U Function

The functional consequences of the xm5s2U modification have been quantified through various biophysical and biochemical assays. These data underscore the significant impact of this modification on the thermodynamics and kinetics of codon recognition.

| Parameter | Unmodified Uridine | xm5s2U Derivative (pxm5s2U) | Significance | Reference |

| Enthalpy Difference (C2'-endo vs. C3'-endo) | 0.1 kcal/mol | 1.1 kcal/mol | The C3'-endo form is extraordinarily more stable in xm5s2U, leading to conformational rigidity. | |

| Ribosomal A-Site Binding | Baseline | 60% decrease in binding without thiolation | The 2-thio group is critical for high-affinity binding to the ribosome. | [7] |

Biosynthesis of this compound: A Complex Enzymatic Pathway

The synthesis of xm5s2U is a multi-step enzymatic process that involves a cascade of specialized tRNA modifying enzymes. In prokaryotes, the pathway is relatively well-characterized and involves the sequential action of several key enzymes.

In eukaryotes, the biosynthesis is more complex and involves the URM1 and ELP pathways for the thiolation and the formation of the 5-methoxycarbonylmethyl (mcm5) group, respectively.[7][8]

Experimental Protocols

The elucidation of the mechanism of action of xm5s2U has been made possible through a variety of sophisticated experimental techniques.

Proton Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the conformational preferences of the ribose sugar in modified nucleosides.

Methodology:

-

Synthesize or isolate the 5'-monophosphate of the modified nucleoside (e.g., pxm5s2U) and the corresponding unmodified control (pU).

-

Dissolve the samples in a suitable deuterated buffer (e.g., D2O) to a final concentration of 10-20 mM.

-

Acquire one-dimensional proton NMR spectra at various temperatures to determine the coupling constants between the ribose protons (J1'2', J2'3', J3'4').

-

Analyze the coupling constants to calculate the equilibrium constant between the C2'-endo and C3'-endo conformations using the Karplus equation.

-

Determine the enthalpy and entropy differences between the two conformations from the temperature dependence of the equilibrium constant.

Ribosome Binding Assays

Objective: To quantify the binding affinity of modified and unmodified tRNAs to the ribosomal A-site.

Methodology (Nitrocellulose Filter Binding):

-

Prepare purified 70S ribosomes, mRNA with a specific codon in the A-site, and radiolabeled aminoacyl-tRNAs (modified and unmodified).

-

Incubate a constant amount of ribosomes and mRNA with increasing concentrations of the radiolabeled aminoacyl-tRNA in a suitable binding buffer.

-

After reaching equilibrium, filter the reaction mixture through a nitrocellulose membrane. The ribosome-tRNA complexes will be retained on the filter, while the unbound tRNA will pass through.

-

Quantify the amount of radioactivity on the filter using a scintillation counter.

-

Plot the bound tRNA as a function of the total tRNA concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

In Vitro Translation Assays

Objective: To assess the efficiency and fidelity of translation with tRNAs containing or lacking the xm5s2U modification.

Methodology:

-

Prepare a cell-free translation system (e.g., from E. coli or rabbit reticulocytes).

-

Synthesize reporter mRNAs containing codons that are read by the tRNA of interest. To test fidelity, include near-cognate codons.

-

Supplement the translation system with purified tRNAs (either fully modified, unmodified, or specifically lacking the xm5s2U modification).

-

Initiate translation by adding the mRNA and monitor the incorporation of a radiolabeled amino acid into the synthesized polypeptide.

-

Analyze the translation products by SDS-PAGE and autoradiography to quantify the amount of full-length protein and any read-through or frameshift products.

Logical Workflow of Codon Recognition by xm5s2U-modified tRNA

The process of codon recognition involving an xm5s2U-modified tRNA can be visualized as a structured workflow within the ribosome.

Conclusion and Future Perspectives

The this compound modification is a testament to the intricate regulatory mechanisms that govern protein synthesis. By imposing a rigid conformational constraint on the wobble base, xm5s2U acts as a critical determinant of translational fidelity and efficiency. Its role in ensuring the correct reading of purine-ending codons is indispensable for the accurate expression of the genetic code.

For drug development professionals, the enzymes involved in the biosynthesis of xm5s2U represent potential targets for the development of novel antimicrobial agents. As many pathogenic bacteria rely on this modification for survival, inhibitors of these enzymes could serve as potent and specific therapeutics. Further research into the structural and mechanistic details of these enzymes will undoubtedly pave the way for the rational design of such inhibitors. Understanding the nuances of tRNA modifications like xm5s2U not only deepens our fundamental knowledge of molecular biology but also opens new avenues for therapeutic intervention.

References

- 1. Structural effects of hypermodified nucleosides in the Escherichia coli and human tRNALys anticodon loop: the effect of nucleosides s2U, mcm5U, mcm5s2U, mnm5s2U, t6A, and ms2t6A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A conserved modified wobble nucleoside (mcm5s2U) in lysyl-tRNA is required for viability in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SURVEY AND SUMMARY: Roles of 5-substituents of tRNA wobble uridines in the recognition of purine-ending codons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanism of codon recognition by tRNA species with modified uridine in the first position of the anticodon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticodon stem-loop tRNA modifications influence codon decoding and frame maintenance during translation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modifications of the human tRNA anticodon loop and their associations with genetic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tRNA tKUUU, tQUUG, and tEUUC wobble position modifications fine-tune protein translation by promoting ribosome A-site binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

5-Methyl-2-thio-xylo-uridine: A Technical Guide on its Potential Discovery and Natural Context

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Landscape of Modified Nucleosides

Modified nucleosides are essential components of various biological processes, particularly in the intricate machinery of RNA function. They play critical roles in stabilizing RNA structures, modulating interactions with proteins, and fine-tuning the processes of transcription and translation. The specific modifications of a nucleoside, such as methylation and thiolation, can dramatically alter its chemical properties and biological activity. This guide focuses on the hypothetical compound 5-Methyl-2-thio-xylo-uridine, which combines three key structural alterations to the standard uridine (B1682114) nucleoside.

Discovery and Synthesis

A direct account of the initial discovery or synthesis of this compound is not present in the current body of scientific literature. However, based on established synthetic methodologies for modified nucleosides, a plausible pathway for its chemical synthesis can be proposed.

Proposed Synthetic Pathway

The synthesis of this compound would likely commence from a commercially available xylose derivative and proceed through the stereoselective formation of the nucleoside, followed by modifications to the uracil (B121893) base. A potential multi-step synthesis is outlined below.

Figure 1. Proposed synthetic pathway for this compound.

Natural Occurrence and Biological Significance

While this compound has not been identified as a naturally occurring molecule, its close analogs, specifically 5-substituted-2-thiouridines with a ribose sugar, are found in transfer RNA (tRNA) across all domains of life. These modifications are crucial for the proper functioning of the translational apparatus.

-

5-Methyl-2-thiouridine Derivatives in tRNA: Modified nucleosides such as 5-methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U) and 5-carboxymethylaminomethyl-2-thiouridine (B1228955) (cmnm⁵s²U) are commonly found at the wobble position (position 34) of the anticodon loop in bacterial and eukaryotic tRNAs.[1][2]

-

Mitochondrial tRNA: In mammalian mitochondria, 5-taurinomethyl-2-thiouridine (τm⁵s²U) is a key modification in certain tRNAs.[3]

-

Functional Role: The 2-thio modification, in particular, restricts the conformation of the ribose sugar, which in turn stabilizes the codon-anticodon interaction and ensures translational fidelity.[2][4][5] The 5-methyl group and other C5-substituents further modulate this interaction.

The biosynthesis of these natural 2-thiouridine (B16713) derivatives is a complex, multi-enzyme process.

Figure 2. Simplified biosynthesis of naturally occurring 5-substituted 2-thiouridines.

Quantitative Data of Related Nucleosides

No experimental quantitative data for this compound is available. The following table summarizes key properties of related, well-characterized nucleosides to provide a comparative baseline.

| Nucleoside | Molecular Formula | Molecular Weight ( g/mol ) | pKa |

| Uridine | C₉H₁₂N₂O₆ | 244.20 | ~9.2 |

| Thymidine (5-Methyl-2'-deoxyuridine) | C₁₀H₁₄N₂O₅ | 242.23 | ~9.8 |

| 2-Thiouridine | C₉H₁₂N₂O₅S | 260.27 | ~8.1 |

| 5-Methyluridine (Ribothymidine) | C₁₀H₁₄N₂O₆ | 258.23 | ~9.9 |

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key steps in the proposed synthesis of this compound, adapted from established procedures for analogous compounds.

Protocol 1: Synthesis of Protected xylo-Thymidine (Vorbrüggen Glycosylation)

This protocol describes the formation of the N-glycosidic bond between the protected xylofuranose and silylated thymine.

Materials:

-

1-O-acetyl-2,3,5-tri-O-benzoyl-D-xylofuranose

-

Thymine (5-Methyluracil)

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)

-

Anhydrous acetonitrile

Procedure:

-

Suspend thymine in anhydrous acetonitrile.

-

Add BSA and stir the mixture at reflux until a clear solution is obtained, indicating the formation of silylated thymine.

-

Cool the solution to room temperature.

-

Add the protected xylofuranose to the solution.

-

Cool the reaction mixture to 0°C and add TMSOTf dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield the protected xylo-thymidine.

Protocol 2: Thionation of Protected xylo-Thymidine

This protocol details the conversion of the 2-keto group of the uracil ring to a 2-thio group.

Materials:

-

Protected xylo-thymidine

-

Lawesson's reagent

-

Anhydrous toluene

Procedure:

-

Dissolve the protected xylo-thymidine in anhydrous toluene.

-

Add Lawesson's reagent to the solution.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the protected 2-thio derivative.

Protocol 3: Deprotection to Yield this compound

This protocol describes the removal of the protecting groups from the sugar and base moieties.

Materials:

-

Protected this compound

-

Sodium methoxide (B1231860) in methanol

-

Amberlite IR-120 (H⁺) resin

Procedure:

-

Dissolve the protected 2-thio nucleoside in a solution of sodium methoxide in methanol.

-

Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction mixture with Amberlite IR-120 (H⁺) resin.

-

Filter the resin and wash with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the final product by reverse-phase HPLC to yield this compound.

Conclusion and Future Directions

This compound represents an intriguing yet unexplored modified nucleoside. While its natural occurrence is unconfirmed, the biological importance of its constituent modifications in the context of tRNA function suggests that this molecule could possess interesting biological properties. The synthetic pathways and experimental protocols outlined in this guide provide a solid foundation for its chemical synthesis, which would be the first step toward investigating its potential as a therapeutic agent, a biological probe, or a building block for novel nucleic acid structures. Future research should focus on the successful synthesis and characterization of this compound, followed by in-depth studies of its structural and functional properties.

References

- 1. Frontiers | Biosynthesis and functions of sulfur modifications in tRNA [frontiersin.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNALeu(UUR) and tRNALys - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Biosynthesis of 5-Methyl-2-Thiouridine Derivatives in Prokaryotic tRNA

A Note on Terminology: The requested topic refers to "5-Methyl-2-thio-xylo-uridine." Extensive research of the scientific literature indicates that the biosynthesis of xylo-configured uridine (B1682114) derivatives in prokaryotic tRNA is not a recognized pathway. The prominent and well-documented modification is the biosynthesis of 5-methyl-2-thiouridine (B1588163) (m⁵s²U) and its derivatives, which are based on a ribose sugar backbone, not a xylose one. This guide will, therefore, provide a comprehensive overview of the biosynthesis of these biologically crucial 5-methyl-2-thiouridine derivatives.

Introduction

Post-transcriptional modification of transfer RNA (tRNA) is a fundamental process across all domains of life, essential for maintaining translational fidelity and efficiency. At the wobble position (position 34) of the anticodon in specific tRNAs, such as those for glutamate, glutamine, and lysine, the uridine is often hypermodified to 5-methyl-2-thiouridine (m⁵s²U) and its precursors. These modifications are critical for the accurate decoding of codons ending in A or G. This technical guide provides a detailed exploration of the biosynthetic pathways of these modified nucleosides in prokaryotes, highlighting the enzymatic players, reaction mechanisms, and the diversity of these pathways between different bacterial lineages. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the intricacies of bacterial tRNA modification.

Core Biosynthetic Pathways

The biosynthesis of 5-methyl-2-thiouridine derivatives at the wobble uridine (U34) of tRNA is a multi-step enzymatic process. The pathway can be broadly divided into two major stages: the formation of the 2-thiouridine (B16713) (s²U) base and the subsequent modifications at the C5 position of the uracil (B121893) ring. Prokaryotes exhibit notable diversity in the enzymes employed for the C5 modification, with distinct pathways characterized in Gram-negative and Gram-positive bacteria.

Thiourea at Position 2: The MnmA Pathway

The initial step in the formation of m⁵s²U is the conversion of uridine to 2-thiouridine. This reaction is catalyzed by the tRNA sulphurtransferase MnmA, in a process that requires a sulfur donor. In Escherichia coli, the sulfur is mobilized from L-cysteine by the cysteine desulfurase IscS and transferred to MnmA via a series of sulfur-carrier proteins, including TusA, TusB/C/D, and TusE[1][2]. In contrast, Bacillus subtilis utilizes a more streamlined pathway where the cysteine desulfurase YrvO directly transfers sulfur to MnmA[1][2].

C5-Modifications: Divergent Pathways in Prokaryotes

Following the 2-thiolation, or in some cases preceding it, the C5 position of the uridine is modified. This is where the pathways diverge significantly between different bacterial groups.

The initial modification at the C5 position is catalyzed by the universally conserved MnmE-MnmG enzymatic complex. MnmE is a G-protein that binds GTP, while MnmG is an FAD-dependent enzyme. Together, they catalyze the formation of 5-carboxymethylaminomethyluridine (B1212367) (cmnm⁵U) from U34 of the tRNA, using glycine (B1666218) as a substrate[1][2]. Alternatively, in the absence of glycine, this complex can utilize ammonium (B1175870) to produce 5-aminomethyluridine (B12866518) (nm⁵U)[3].

In Gram-negative bacteria like E. coli, the biosynthesis proceeds from cmnm⁵s²U through the action of the bifunctional enzyme MnmC. This enzyme possesses two distinct catalytic domains:

-

MnmC1 (Oxidoreductase domain): This C-terminal domain utilizes FAD to convert cmnm⁵s²U to nm⁵s²U.

-

MnmC2 (Methyltransferase domain): The N-terminal domain then uses S-adenosyl-L-methionine (SAM) as a methyl donor to methylate nm⁵s²U, yielding the final product, m⁵s²U.

Gram-positive bacteria, such as B. subtilis, lack an MnmC homolog and employ a different set of enzymes to complete the synthesis of m⁵s²U. This alternative pathway involves two enzymes:

-

MnmL (YtqA): This radical SAM enzyme is responsible for the conversion of cmnm⁵s²U to nm⁵s²U.

-

MnmM (YtqB): This methyltransferase then utilizes SAM to methylate nm⁵s²U to produce m⁵s²U[1][2].

Visualizing the Biosynthetic Pathways

The following diagrams, generated using the DOT language, illustrate the core biosynthetic pathways for 5-methyl-2-thiouridine derivatives in prokaryotes.

Figure 1: Comparative biosynthetic pathways of m⁵s²U in Gram-negative and Gram-positive bacteria.

Quantitative Data

| Enzyme | Organism | Substrate | K_m | k_cat | Reference |

| MnmC (MnmC1 domain) | Escherichia coli | cmnm⁵s²U-tRNA | 600 nM | 0.34 s⁻¹ | [4] |

| MnmC (MnmC2 domain) | Escherichia coli | nm⁵s²U-tRNA | 70 nM | 0.31 s⁻¹ | [4] |

| MnmE | Prokaryotic sources | Data not available | - | - | - |

| MnmG | Prokaryotic sources | Data not available | - | - | - |

| MnmL | Prokaryotic sources | Data not available | - | - | - |

| MnmM | Prokaryotic sources | Data not available | - | - | - |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 5-methyl-2-thiouridine biosynthesis.

Protocol 1: Expression and Purification of His-tagged Recombinant Proteins (General Protocol)

This protocol can be adapted for the purification of MnmA, MnmE, MnmG, MnmC, MnmL, and MnmM.

Figure 2: General workflow for the expression and purification of His-tagged recombinant proteins.

Methodology:

-

Cloning: The gene of interest is cloned into a suitable expression vector containing an N- or C-terminal His6-tag (e.g., pET series vectors).

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture Growth: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until it reaches an OD600 of 0.6-0.8.

-

Induction: Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM. The culture is then incubated for a further 3-16 hours at a lower temperature (e.g., 18-25°C) to improve protein solubility.

-

Cell Harvest and Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF), and lysed by sonication on ice.

-

Clarification: The cell lysate is clarified by centrifugation at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: The clarified supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is then washed extensively with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elution: The His-tagged protein is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Dialysis and Storage: The eluted protein fractions are pooled and dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) to remove imidazole and for long-term storage at -80°C.

-

Analysis: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a Bradford assay or by measuring absorbance at 280 nm.

Protocol 2: In Vitro Reconstitution of the MnmE-MnmG Reaction

This protocol describes the in vitro synthesis of cmnm⁵U on a tRNA substrate.

Figure 3: Workflow for the in vitro reconstitution of the MnmE-MnmG reaction.

Methodology:

-

Reaction Setup: A typical reaction mixture (50 µL) contains:

-

50 mM Tris-HCl, pH 7.5

-

10 mM MgCl₂

-

100 mM KCl

-

1 mM DTT

-

1 mM GTP

-

0.1 mM FAD

-

2 mM Glycine

-

5 µM in vitro transcribed tRNA substrate (e.g., tRNA-Glu)

-

1 µM purified MnmE

-

1 µM purified MnmG

-

-

Incubation: The reaction is initiated by the addition of the enzymes and incubated at 37°C for 1-2 hours.

-

Reaction Termination and tRNA Recovery: The reaction is stopped by phenol-chloroform extraction, followed by ethanol (B145695) precipitation to recover the tRNA.

-

Analysis: The modified tRNA is then digested to nucleosides and analyzed by HPLC or LC-MS to detect the formation of cmnm⁵U.

Protocol 3: Analysis of tRNA Modifications by HPLC

This protocol outlines the general procedure for digesting tRNA to its constituent nucleosides and analyzing them by reverse-phase HPLC.

Methodology:

-

tRNA Digestion:

-

To 10-20 µg of purified tRNA in a final volume of 20 µL, add 2.5 µL of 10x Nuclease P1 buffer (100 mM sodium acetate, pH 5.3).

-

Add 1 µL of Nuclease P1 (1 U/µL).

-

Incubate at 37°C for 2 hours.

-

Add 2.5 µL of 10x bacterial alkaline phosphatase (BAP) buffer (500 mM Tris-HCl, pH 8.0).

-

Add 1 µL of BAP (1 U/µL).

-

Incubate at 37°C for an additional 2 hours.

-

-

HPLC Analysis:

-

The digested nucleoside mixture is filtered and injected onto a C18 reverse-phase HPLC column.

-

Nucleosides are separated using a gradient of a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

The elution of nucleosides is monitored by UV absorbance at 254 nm.

-

The identity of the modified nucleosides is confirmed by comparing their retention times to those of known standards.

-

Protocol 4: Analysis of tRNA Modifications by LC-MS

For a more sensitive and definitive identification and quantification of modified nucleosides, liquid chromatography-mass spectrometry (LC-MS) is the method of choice[5][6][7][8].

Methodology:

-

tRNA Digestion: tRNA is digested to nucleosides as described in Protocol 3.

-

LC Separation: The nucleoside mixture is separated by reverse-phase liquid chromatography, similar to the HPLC method.

-

Mass Spectrometry Analysis: The eluent from the LC is directed into a mass spectrometer.

-

Full Scan MS: Provides the mass-to-charge ratio (m/z) of the intact nucleosides, allowing for their identification based on their exact mass.

-

Tandem MS (MS/MS): The parent ion of a specific nucleoside is fragmented, and the fragmentation pattern provides structural information, confirming the identity of the modification.

-

-

Quantification: The abundance of each nucleoside can be quantified by integrating the area under the peak in the extracted ion chromatogram.

Conclusion

The biosynthesis of 5-methyl-2-thiouridine derivatives in prokaryotic tRNA is a complex and highly regulated process involving a fascinating array of enzymes. The divergence of the C5-modification pathway between Gram-negative and Gram-positive bacteria highlights the evolutionary adaptability of these essential modification systems. A thorough understanding of these pathways, from the enzymes involved to their kinetic properties and the intricate reaction mechanisms, is crucial. This knowledge not only deepens our fundamental understanding of bacterial translation but also opens avenues for the development of novel antimicrobial agents that target these essential tRNA modification pathways. Further research is needed to fully elucidate the kinetic parameters of all the enzymes in these pathways and to explore the regulatory networks that control their expression and activity.

References

- 1. biorxiv.org [biorxiv.org]

- 2. tRNA modifying enzymes MnmE and MnmG are essential for Plasmodium falciparum apicoplast maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into the Mechanism of Installation of 5-Carboxymethylaminomethyl Uridine Hypermodification by tRNA-Modifying Enzymes MnmE and MnmG - PMC [pmc.ncbi.nlm.nih.gov]

- 4. med.upenn.edu [med.upenn.edu]

- 5. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]

- 7. Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tRNA Modification LC-MS Analysis Service - Creative Proteomics [creative-proteomics.com]

The Impact of 5-Methyl-2-thio-uridine on tRNA Thermostability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The structural integrity of transfer RNA (tRNA) is paramount for the fidelity and efficiency of protein synthesis. In thermophilic organisms, which thrive at high temperatures, tRNAs possess a suite of post-transcriptional modifications that enhance their stability. Among these, 5-methyl-2-thiouridine (B1588163) (m⁵s²U), particularly at position 54 in the T-loop, plays a crucial role in maintaining the functional L-shaped tertiary structure of the tRNA molecule under extreme thermal conditions. This technical guide provides an in-depth analysis of the thermostabilizing effects of m⁵s²U, supported by quantitative data, detailed experimental methodologies, and structural visualizations.

Quantitative Analysis of Thermostability

The presence of modified nucleosides, such as m⁵s²U, significantly increases the melting temperature (Tm) of tRNA, which is a direct measure of its thermal stability. The 2-thio modification at position 54 has been shown to increase the melting temperature of tRNA by more than 3°C[1]. The degree of this modification is also directly correlated with the organism's growth temperature, with nearly 100% of tRNA at position 54 being m⁵s²U in Thermus thermophilus grown at 80°C[1]. This adaptation helps maintain the tRNA's structural integrity at temperatures that would otherwise lead to denaturation[1].

The overall effect of all post-transcriptional modifications is even more pronounced. For instance, the melting temperature of T. thermophilus tRNAPhe increases from 76°C for the unmodified transcript to 84.5°C for the fully modified native tRNA[1]. While this 8.5°C increase is due to the cumulative effect of all modifications, m⁵s²U is a key contributor to this enhanced stability.

| tRNA Species | Modification Status | Melting Temperature (Tm) | Organism | Reference |

| Total tRNA | With m⁵s²U at position 54 | > 85°C | Thermus thermophilus | [1] |

| tRNAPhe | Unmodified Transcript | 76°C | Thermus thermophilus | [1] |

| tRNAPhe | Native (Fully Modified) | 84.5°C | Thermus thermophilus | [1] |

| tRNAMet | Unmodified Transcript | 80°C | Pyrodictium occultum | [1] |

| tRNAMet | Native (Fully Modified, lacks m⁵s²U) | > 100°C | Pyrodictium occultum | [1] |

Note: The data for P. occultum is included to highlight that other modifications, like extensive 2'-O-methylation, can also lead to significant thermostability in the absence of m⁵s²U.

Structural Contribution of 5-Methyl-2-thiouridine

The stabilizing effect of m⁵s²U is rooted in its unique stereochemical properties and its strategic location within the tRNA's tertiary structure. The bulky 2-thiocarbonyl group induces a C3'-endo conformation of the ribose sugar, which promotes better stacking interactions with adjacent bases[2]. At position 54 in the T-loop, m⁵s²U forms a reverse Hoogsteen base pair with adenosine (B11128) at position 58 (A58), often methylated to N1-methyladenosine (m¹A58) in thermophiles[1][2]. This interaction is a cornerstone of the "elbow" region, locking the T-loop and D-loop together and stabilizing the overall L-shaped fold of the tRNA molecule.

Caption: Interaction of m⁵s²U54 in the tRNA elbow region.

Experimental Protocols for Thermostability Analysis

The thermostability of tRNA, quantified by its melting temperature (Tm), is typically determined by monitoring changes in its physical properties as a function of temperature. The most common techniques are UV-Vis spectrophotometry and Circular Dichroism (CD) spectroscopy.

UV-Vis Thermal Denaturation

This method relies on the hyperchromic effect, where the absorbance of the nucleic acid solution at 260 nm increases as the molecule transitions from a double-stranded, ordered state to a single-stranded, disordered state.

Methodology:

-

tRNA Sample Preparation:

-

Dissolve purified tRNA (either native or in vitro transcribed) in a buffer solution, for example, 10 mM sodium cacodylate (pH 7.0) containing 100 mM NaCl and 10 mM MgCl₂. The presence of divalent cations like Mg²⁺ is crucial for stabilizing the tertiary structure.

-

The final tRNA concentration should be adjusted to yield an initial absorbance at 260 nm (A₂₆₀) between 0.2 and 0.8.

-

Degas the buffer to prevent bubble formation at high temperatures.

-

Prepare a reference cuvette containing only the buffer.

-

-

Instrumentation:

-

Use a double-beam UV-Vis spectrophotometer equipped with a Peltier-based temperature controller.

-

Use quartz cuvettes with a 1 cm path length.

-

-

Data Acquisition:

-

Place the sample and reference cuvettes in the spectrophotometer.

-

Equilibrate the sample at a low starting temperature (e.g., 25°C) for 5-10 minutes.

-

Increase the temperature at a controlled rate, typically 0.5°C to 1°C per minute.

-

Record the absorbance at 260 nm at regular temperature intervals (e.g., every 0.5°C) up to a final temperature where the melting transition is complete (e.g., 95-100°C).

-

-

Data Analysis:

-

Plot the A₂₆₀ as a function of temperature to obtain a melting curve.

-

The melting temperature (Tm) is determined as the temperature at which 50% of the tRNA is unfolded. This corresponds to the midpoint of the transition in the melting curve, which can be precisely calculated from the maximum of the first derivative of the curve (dA₂₆₀/dT).

-

Caption: Workflow for tRNA thermal denaturation analysis using UV-spectroscopy.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is sensitive to the secondary and tertiary structure of chiral molecules like tRNA. The A-form helix of RNA gives a characteristic CD spectrum with a positive peak around 265 nm and a negative peak around 210 nm[3]. The unfolding of the tRNA results in a loss of this signal.

Methodology:

-

Sample Preparation:

-

Prepare the tRNA sample in a suitable buffer as described for UV-Vis analysis. A low-absorbing buffer like sodium phosphate (B84403) is often preferred.

-

The tRNA concentration is typically in the range of 5-20 µM.

-

-

Instrumentation:

-

Use a CD spectrometer equipped with a Peltier temperature controller.

-

Use a quartz cuvette with a short path length (e.g., 0.1 cm) to minimize buffer absorbance in the far-UV region.

-

-

Data Acquisition:

-

Record a full CD spectrum (e.g., from 320 nm to 200 nm) at the starting temperature (e.g., 25°C) to confirm the initial folded state.

-

Set the instrument to monitor the CD signal at a fixed wavelength, typically at the peak of the positive band (~265 nm).

-

Increase the temperature at a controlled rate (e.g., 1°C/minute) while continuously recording the CD signal.

-

-

Data Analysis:

-

Plot the CD signal at the chosen wavelength as a function of temperature.

-

The resulting melting curve is analyzed similarly to the UV melting curve, with the Tm being the midpoint of the thermal transition.

-

Conclusion

The post-transcriptional modification of uridine (B1682114) to 5-methyl-2-thiouridine is a critical adaptation for the thermal stabilization of tRNA in thermophilic organisms. Through a combination of enhanced base stacking and the reinforcement of key tertiary interactions in the tRNA elbow, m⁵s²U significantly elevates the molecule's melting temperature. This ensures that tRNA remains structurally intact and functionally competent at the high temperatures characteristic of its native environment. The experimental protocols outlined provide robust methods for quantifying these stabilizing effects, offering valuable tools for researchers in the fields of RNA biology, extremophile biochemistry, and the development of RNA-based therapeutics where stability is a primary concern.

References

A Technical Guide to 5-Methyl-2-thio-xylo-uridine: A Pyrimidine Nucleoside Analog with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. Their structural similarity to endogenous nucleosides allows them to be metabolized by cellular or viral enzymes and subsequently interfere with nucleic acid synthesis and other vital cellular processes. This technical guide provides an in-depth overview of 5-Methyl-2-thio-xylo-uridine, a modified pyrimidine (B1678525) nucleoside analog. While direct experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes information from closely related analogs, particularly 5-methyl-2-thiouridine (B1588163) and other 2-thiouridine (B16713) derivatives, to build a comprehensive profile of its predicted chemical properties, biological activities, and therapeutic potential. This document also addresses the common misclassification of uridine (B1682114) derivatives as purine (B94841) analogs, clarifying the correct pyrimidine nature of this compound.

Core Concepts and Chemical Profile

This compound belongs to the class of pyrimidine nucleoside analogs. The core structure consists of a 5-methyluracil base (also known as thymine) attached to a xylose sugar moiety, with a sulfur atom replacing the oxygen at the 2-position of the pyrimidine ring.

Chemical Structure:

-

Base: 5-Methyluracil (Thymine)

-

Sugar: Xylofuranose (B8766934) (a C3' epimer of ribose)

-

Modification: Thiol group at the C2 position of the base.

Molecular Formula: C₁₀H₁₄N₂O₅S[1]

Molecular Weight: 274.30 g/mol [1]

The presence of the 2-thio group and the xylo-configuration of the sugar are key structural features that are expected to influence its biological activity. The 2-thiolation is known to affect the conformational preferences of the nucleoside, which can impact its interaction with enzymes and nucleic acid structures.[1] The xylo-sugar configuration alters the stereochemistry at the 3'-position compared to the natural ribose, which can affect its incorporation into growing nucleic acid chains and its recognition by polymerases.

Predicted Biological Activity and Mechanism of Action

Based on the activities of structurally related compounds, this compound is predicted to exhibit both antiviral and anticancer properties.

2.1. Antiviral Activity

The 2-thiouridine scaffold is a potent inhibitor of various RNA viruses. The mechanism of action is primarily attributed to the inhibition of the viral RNA-dependent RNA polymerase (RdRp).

-

Mechanism of Action: After cellular uptake, this compound would be phosphorylated by host cell kinases to its active triphosphate form. This triphosphate analog then acts as a competitive inhibitor of the natural nucleotide triphosphate (likely UTP or TTP) for the viral RdRp. Incorporation of the analog into the nascent viral RNA chain can lead to chain termination or introduce mutations, thereby halting viral replication.[2]

-

Supporting Evidence from Analogs: The parent compound, 2-thiouridine (s²U), has demonstrated broad-spectrum antiviral activity against positive-strand RNA viruses, including Dengue virus (DENV) and SARS-CoV-2. It effectively inhibits the RdRp-catalyzed RNA synthesis.[3]

2.2. Anticancer Activity

Nucleoside analogs are widely used as anticancer agents. Their cytotoxicity stems from their ability to disrupt DNA and RNA synthesis and function in rapidly dividing cancer cells.

-

Mechanism of Action: As a pyrimidine analog, this compound, upon conversion to its triphosphate form, can be incorporated into DNA and RNA. This incorporation can lead to DNA damage, inhibition of DNA and RNA polymerases, and ultimately trigger apoptosis (programmed cell death).

2.3. Role in tRNA Function

Modified nucleosides, including 5-substituted 2-thiouridines, are naturally found in transfer RNA (tRNA), where they play a crucial role in the fidelity and efficiency of protein translation.[1][4] Specifically, modifications at the wobble position of the tRNA anticodon are critical for accurate codon recognition. The presence of this compound could potentially influence tRNA structure and function.[1]

Data Presentation: Biological Activity of Related Compounds

While specific quantitative data for this compound is not available, the following tables summarize the reported activities of closely related 5-substituted uridine and 2-thiouridine analogs. This data provides a benchmark for the expected potency and cytotoxicity.

Table 1: Antiviral Activity of Related Nucleoside Analogs

| Compound | Virus | Cell Line | IC₅₀ (µM) | Citation |

| 2'-deoxy-2'-fluoro-2'-methyluridine triphosphate | Hepatitis C Virus (HCV) | N/A (Enzymatic Assay) | 1.19 | [5] |

| RO-9187 (a 2'-C-methyl-7-deaza-adenosine analog) | Tick-borne encephalitis virus (TBEV) | N/A | 0.3 ± 0.01 | [5] |

Table 2: Cytotoxicity of Related Nucleoside Analogs

| Compound | Cell Line | CC₅₀ (µM) | Citation |

| 5-substituted 4-thiouridines (various) | HeLa, A549 | 30 - 100 | [6] |

| RO-9187 | N/A | > 50 | [5] |

Experimental Protocols

This section details the methodologies for key experiments relevant to the evaluation of this compound.

4.1. Synthesis of 5-Substituted-2-Thio-xylo-Uridine (General Approach)

-

Preparation of the Xylose Sugar Moiety: Starting from commercially available D-xylose, a protected xylofuranose derivative suitable for glycosylation is prepared. This typically involves protection of the hydroxyl groups (e.g., as acetyl or benzoyl esters) and activation of the anomeric carbon.

-

Glycosylation: The protected xylose derivative is coupled with silylated 5-methyl-2-thiouracil (B189611) (or a suitable precursor) under Lewis acid catalysis (e.g., TMSOTf, SnCl₄) to form the N-glycosidic bond. Stereocontrol to obtain the desired β-anomer is a critical aspect of this step.

-

Deprotection: The protecting groups on the sugar moiety are removed under appropriate conditions (e.g., ammonolysis for acyl groups) to yield the final product, this compound.

-

Purification: The final compound is purified using chromatographic techniques such as silica (B1680970) gel column chromatography and/or reversed-phase HPLC.